molecular formula C18H18N4O3 B11672384 2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11672384
M. Wt: 338.4 g/mol
InChI Key: RVCKFBICUSHAOD-KEBDBYFISA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique structural features and enhanced biological activities. Similar compounds include:

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4O3/c1-2-25-17-9-13(7-8-16(17)23)10-20-21-18(24)11-22-12-19-14-5-3-4-6-15(14)22/h3-10,12,23H,2,11H2,1H3,(H,21,24)/b20-10+

InChI Key

RVCKFBICUSHAOD-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

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